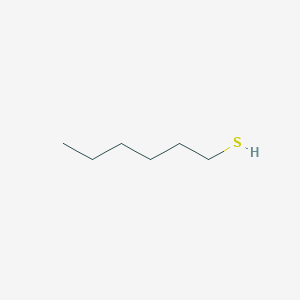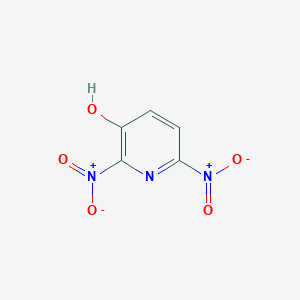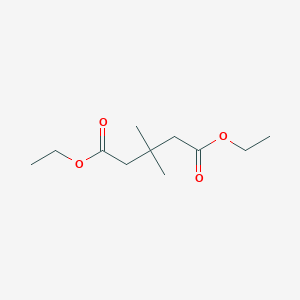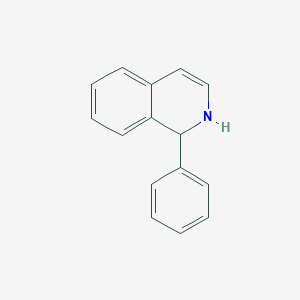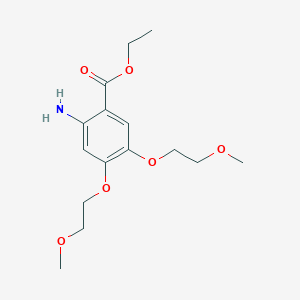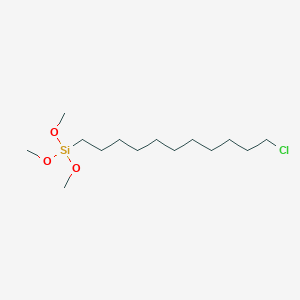
(11-Chloroundecyl)(triméthoxy)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(11-Chloroundecyl)(trimethoxy)silane is a chemical compound with the molecular formula C14H31ClO3Si. It is a silane coupling agent that contains a chlorinated alkyl chain and three methoxy groups attached to a silicon atom. This compound is used in various applications, including surface modification, adhesion promotion, and as an intermediate in the synthesis of other chemical compounds .
Applications De Recherche Scientifique
(11-Chloroundecyl)(trimethoxy)silane has a wide range of scientific research applications, including:
Surface Modification: Used to modify the surface properties of materials, such as glass, metals, and polymers, to improve adhesion, hydrophobicity, or other surface characteristics.
Adhesion Promotion: Acts as a coupling agent to enhance the adhesion between different materials, such as in composite materials or coatings.
Biomedical Applications: Investigated for its potential use in drug delivery systems, antimicrobial coatings, and tissue engineering.
Chemical Synthesis: Used as an intermediate in the synthesis of other organosilicon compounds and functionalized materials.
Mécanisme D'action
Target of Action
It is known that trimethoxysilane, a related compound, is an important substance for producing silane coupling agents . These agents are used in a variety of applications, including adhesion promotion, crosslinking, and surface modification .
Mode of Action
(11-Chloroundecyl)(trimethoxy)silane likely interacts with its targets through its hydrolyzable siloxane bonds and active silicon-hydrogen bond . This allows it to participate in a series of reactions, such as copolymerization, polycondensation, and disproportionation . The exact nature of these interactions and the resulting changes would depend on the specific application and conditions.
Biochemical Pathways
For instance, it could affect the formation and properties of various polymers and surfaces through its role as a silane coupling agent .
Pharmacokinetics
The compound’s physical properties, such as its boiling point and density , could potentially influence its bioavailability and pharmacokinetics.
Result of Action
The molecular and cellular effects of (11-Chloroundecyl)(trimethoxy)silane’s action would likely depend on its specific application. As a potential silane coupling agent, it could influence the properties of various materials, including their adhesion, crosslinking, and surface characteristics .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (11-Chloroundecyl)(trimethoxy)silane. For instance, the compound’s reactivity may be affected by factors such as temperature, pH, and the presence of other chemicals. Additionally, the compound’s stability could be influenced by factors such as light, heat, and moisture .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (11-Chloroundecyl)(trimethoxy)silane typically involves the reaction of 11-chloroundecanol with trimethoxysilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane groups. A common method involves the use of a catalyst, such as a Lewis acid, to facilitate the reaction. The reaction is typically conducted at elevated temperatures to ensure complete conversion of the starting materials .
Industrial Production Methods
In industrial settings, the production of (11-Chloroundecyl)(trimethoxy)silane is carried out in large-scale reactors with precise control over reaction conditions. The process involves the continuous addition of reactants and removal of by-products to maintain optimal reaction conditions. The final product is purified through distillation or other separation techniques to achieve the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions
(11-Chloroundecyl)(trimethoxy)silane undergoes various chemical reactions, including:
Hydrolysis: The methoxy groups can be hydrolyzed to form silanol groups, which can further condense to form siloxane bonds.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base or catalyst.
Condensation: Silanol groups or silane compounds under anhydrous conditions.
Major Products Formed
Hydrolysis: Silanol groups and methanol.
Substitution: New compounds with substituted functional groups.
Condensation: Cross-linked siloxane networks.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-Chloropropyl)(trimethoxy)silane: Contains a shorter chlorinated alkyl chain.
(3-Aminopropyl)(trimethoxy)silane: Contains an amino group instead of a chlorine atom.
(3-Mercaptopropyl)(trimethoxy)silane: Contains a thiol group instead of a chlorine atom.
Uniqueness
(11-Chloroundecyl)(trimethoxy)silane is unique due to its longer chlorinated alkyl chain, which provides distinct hydrophobic properties and allows for greater flexibility in surface modification and adhesion applications. Its ability to form strong covalent bonds with various substrates makes it a versatile compound in scientific research and industrial applications .
Propriétés
IUPAC Name |
11-chloroundecyl(trimethoxy)silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H31ClO3Si/c1-16-19(17-2,18-3)14-12-10-8-6-4-5-7-9-11-13-15/h4-14H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRYVPDMODZIFEB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCCCCCCCCCCl)(OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H31ClO3Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30556883 |
Source


|
| Record name | (11-Chloroundecyl)(trimethoxy)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30556883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.93 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17948-05-9 |
Source


|
| Record name | (11-Chloroundecyl)(trimethoxy)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30556883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
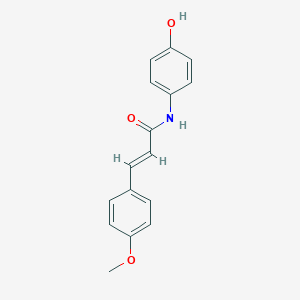

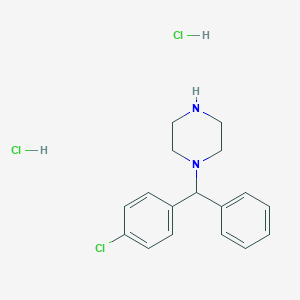
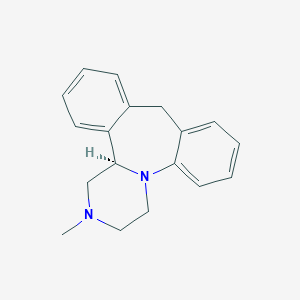
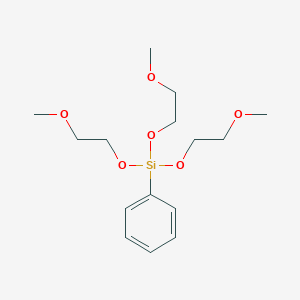
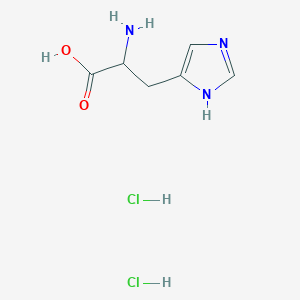
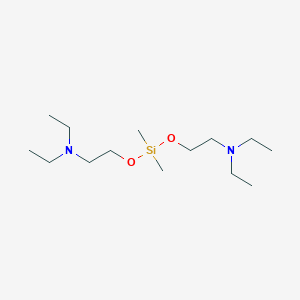
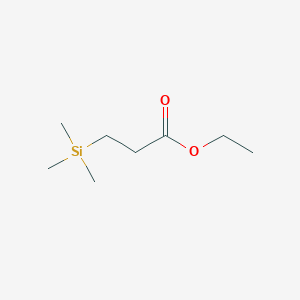
![2-Butenedioic acid (2Z)-, mono[2-[(1-oxo-2-propenyl)oxy]ethyl] ester](/img/structure/B106879.png)
